molecular formula C17H16OS B13090628 4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde

4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde

Cat. No.: B13090628
M. Wt: 268.4 g/mol
InChI Key: NMIFHPOPKCSSGF-UHFFFAOYSA-N
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Description

4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde is an organic compound characterized by the presence of a thiobenzaldehyde group attached to a 4-methylphenyl-1-oxopropan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpropiophenone with thiobenzaldehyde under specific conditions. The reaction typically requires the use of a catalyst and may involve steps such as oxidation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiobenzaldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and chromium trioxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with a similar structure, used as a precursor in organic synthesis.

    1-(4-Methoxy-3-methylphenyl)-1-propanone: Another compound with a similar core structure, used in various chemical reactions.

Uniqueness

4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 4-methylphenyl-1-oxopropan-2-yl moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C17H16OS

Molecular Weight

268.4 g/mol

IUPAC Name

4-[1-(4-methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde

InChI

InChI=1S/C17H16OS/c1-12-3-7-16(8-4-12)17(18)13(2)15-9-5-14(11-19)6-10-15/h3-11,13H,1-2H3

InChI Key

NMIFHPOPKCSSGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)C2=CC=C(C=C2)C=S

Origin of Product

United States

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